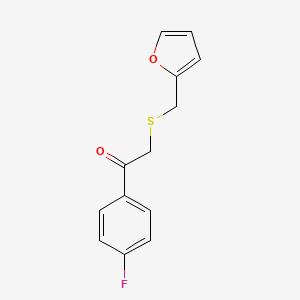![molecular formula C14H11FN2 B14915117 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst. One common method involves the reaction of 2-fluorobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzimidazole derivatives .
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound can interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-(m-Fluorophenyl)-benzimidazole: This compound has similar antimicrobial properties but differs in the position of the fluorine atom.
1-(2-Fluorophenyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid: This derivative has additional functional groups that can enhance its biological activity.
Flutrimazole: An imidazole derivative used as an antifungal agent, which also contains fluorine atoms.
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position of the phenyl ring enhances its lipophilicity and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C14H11FN2 |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C14H11FN2/c1-17-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3 |
Clave InChI |
NYLJREGQMNAAOI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)

![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)









